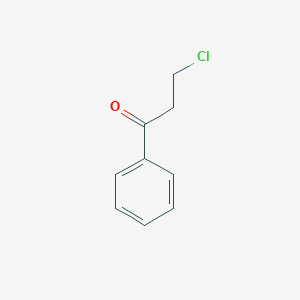

3-Chloropropiophenone

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJRGPZVSKWRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061324 | |

| Record name | 1-Propanone, 3-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-59-4 | |

| Record name | 3-Chloropropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 3-chloro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 3-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-chloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloropropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBZ9Q23H2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chloropropiophenone molecular weight and formula

An In-depth Technical Guide to 3-Chloropropiophenone

This guide provides a comprehensive overview of this compound, a significant chemical intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's core properties, synthesis, and key reactions, presenting the information in a structured and accessible format.

Core Compound Data

This compound, also known by its IUPAC name 3-chloro-1-phenylpropan-1-one, is an aromatic ketone. It is essential to distinguish it from its isomer, 3'-Chloropropiophenone (CAS: 34841-35-5), where the chlorine atom is substituted on the phenyl ring.[1][2][3][4] The primary focus of this guide is this compound (CAS: 936-59-4).

Quantitative data and key identifiers for this compound are summarized in the table below for clarity and quick reference.

| Identifier | Value |

| Molecular Formula | C₉H₉ClO[5][6][7] |

| Molecular Weight | 168.62 g/mol [5][7] |

| IUPAC Name | 3-chloro-1-phenylpropan-1-one[6] |

| CAS Number | 936-59-4[5][6][7] |

| Synonyms | β-Chloropropiophenone, 3-Chloro-1-phenyl-1-propanone, β-Chloroethyl phenyl ketone[5][7][8] |

| Appearance | Faintly yellow to tan or off-white crystalline powder/solid[1][5][7] |

| Melting Point | 48-50 °C[5] |

| Boiling Point | 113-115 °C at 4 mmHg[5] |

Experimental Protocols

This compound is a versatile building block, and its utility is defined by the reactions it undergoes. Below are detailed protocols for its synthesis and a key biocatalytic reduction.

Synthesis via Friedel-Crafts Acylation

The synthesis of this compound can be achieved in high yield via the Friedel-Crafts acylation of benzene (B151609) with 3-chloropropionyl chloride.[1]

Methodology:

-

Preparation: Suspend aluminum chloride (AlCl₃, 38.2 g, 286.5 mmol) in 50 ml of dry dichloromethane (B109758) at 0°C in a suitable reaction vessel.

-

Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (29.1 g, 229.2 mmol) in 90 ml of dichloromethane dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.

-

Addition of Benzene: Following the previous step, add a solution of benzene (17.9 g, 229.2 mmol) in 25 ml of dichloromethane dropwise to the suspension, again at 0°C.

-

Reaction: Stir the reaction mixture for 2 hours at 0°C, followed by 12 hours at ambient temperature.

-

Work-up: Pour the final solution onto a mixture of ice and concentrated hydrochloric acid. Separate the organic phase.

-

Extraction: Extract the aqueous phase twice with 100 ml portions of dichloromethane.

-

Washing and Drying: Combine all organic phases and wash them twice with 150 ml portions of water. Dry the organic phase over sodium sulfate (B86663) (Na₂SO₄).

-

Isolation: Remove the solvent under reduced pressure. Recrystallize the resulting off-white solid residue from pentane (B18724) to yield colorless crystals of this compound.[1]

Asymmetric Reduction to (S)-3-chloro-1-phenylpropanol

This compound serves as a substrate for the biocatalytic synthesis of the chiral alcohol (S)-3-chloro-1-phenylpropanol, a valuable chiral intermediate. This transformation can be efficiently carried out using the microorganism Candida utilis.[5]

Methodology Summary:

-

Biocatalyst: Candida utilis cells immobilized in calcium alginate gel beads are used as the catalyst.

-

Pre-treatment: The immobilized cells are preheated at 45°C for 50 minutes to enhance enantioselectivity.

-

Reaction Conditions: The asymmetric reduction is performed with the preheated immobilized cells. The substrate, this compound, is added in batches.

-

Outcome: This method can achieve an 85% yield and an enantiomeric excess (ee) of 99.5% for (S)-3-chloro-1-phenylpropanol over 48 hours.[5]

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow from the synthesis of this compound to its subsequent asymmetric reduction, highlighting its role as a key intermediate.

Caption: Synthetic workflow of this compound and its subsequent biocatalytic reduction.

References

- 1. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 3. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from this compound by preheated immobilized Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]

- 8. This compound | β-Chloroethyl phenyl ketone | Chlorides | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 3-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloropropiophenone via the Friedel-Crafts acylation reaction. This compound is a key intermediate in the production of several pharmaceutical compounds. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to support research and development in the chemical and pharmaceutical industries.

Reaction Overview and Mechanism

The synthesis of this compound is a classic example of a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] In this process, benzene (B151609) reacts with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the desired ketone.[2][3]

The reaction proceeds through the formation of a resonance-stabilized acylium ion. The Lewis acid catalyst activates the acyl chloride, facilitating the departure of the chloride ion and the generation of the highly electrophilic acylium ion.[1][4][5] This electrophile is then attacked by the nucleophilic π-electrons of the benzene ring, leading to the formation of a carbocation intermediate known as an arenium ion or σ-complex.[4][6] Aromaticity is subsequently restored by the deprotonation of the arenium ion, yielding this compound.[1][4] An important consideration in Friedel-Crafts acylation is that the ketone product can form a complex with the Lewis acid catalyst, necessitating a stoichiometric amount of the catalyst.[7] This complex is then hydrolyzed during the workup step to release the final product.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Benzene | 17.9 g (229.2 mmol) | [2][8] |

| 3-Chloropropionyl chloride | 29.1 g (229.2 mmol) | [2][8] |

| Aluminum chloride (AlCl₃) | 38.2 g (286.5 mmol) | [2][8] |

| Solvent | ||

| Dichloromethane (B109758) | 165 ml (total) | [2][8] |

| Product | ||

| This compound | 37.5 g | [2][8] |

| Yield | 97% | [2][8] |

| Physical Properties | ||

| Melting Point | 54°C | [2][8] |

| Elemental Analysis | ||

| Carbon (%) | Calculated: 64.11, Found: 64.14 | [2][8] |

| Hydrogen (%) | Calculated: 5.38, Found: 5.25 | [2][8] |

| Chlorine (%) | Calculated: 21.02, Found: 21.01 | [2][8] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established laboratory procedures.[2][8]

Materials:

-

Benzene (C₆H₆)

-

3-Chloropropionyl chloride (C₃H₄Cl₂O)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), dry

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnels

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: Suspend anhydrous aluminum chloride (38.2 g, 286.5 mmol) in 50 ml of dry dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer and two dropping funnels. Cool the suspension to 0°C using an ice bath.

-

Addition of Reactants:

-

Add a solution of 3-chloropropionyl chloride (29.1 g, 229.2 mmol) in 90 ml of dry dichloromethane dropwise to the cooled AlCl₃ suspension at 0°C.

-

Subsequently, add a solution of benzene (17.9 g, 229.2 mmol) in 25 ml of dry dichloromethane dropwise to the reaction mixture at 0°C.

-

-

Reaction: Stir the resulting suspension for 2 hours at 0°C, and then continue stirring for an additional 12 hours at ambient temperature.

-

Workup:

-

Pour the final reaction solution onto a mixture of ice and concentrated hydrochloric acid (70 g ice: 7 g HCl).

-

Separate the organic phase. Extract the aqueous phase twice with 100 ml portions of dichloromethane.

-

Combine all organic phases and wash them twice with 150 ml portions of water.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

Visualized Workflows and Mechanisms

To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism of Friedel-Crafts acylation.

Caption: Experimental workflow for the synthesis.

References

- 1. byjus.com [byjus.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Grignard reaction as a method for the synthesis of 3-Chloropropiophenone, a key intermediate in the synthesis of various pharmaceuticals. The document outlines the core reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Core Reaction Mechanism

The synthesis of this compound via a Grignard reaction typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with 3-chloropropionyl chloride. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The initial step involves the nucleophilic attack of the carbanion-like carbon of the phenylmagnesium halide on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion, yielding the desired product, this compound.

A common challenge in this synthesis is the potential for a second addition of the Grignard reagent to the newly formed ketone, which would result in the formation of a tertiary alcohol as a byproduct. To mitigate this, the reaction is typically carried out at low temperatures, and the Grignard reagent is added slowly to the acyl chloride.

The overall reaction is as follows:

C₆H₅MgBr (Phenylmagnesium bromide) + ClC(O)CH₂CH₂Cl (3-Chloropropionyl chloride) → C₆H₅C(O)CH₂CH₂Cl (this compound) + MgBrCl

Visualized Reaction Pathway

The following diagram illustrates the logical workflow for the Grignard synthesis of this compound.

Caption: Logical workflow of the Grignard synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data reported for the synthesis of this compound using the Grignard reaction. It is important to note that yields can vary based on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | Phenylmagnesium bromide, 3-Chloropropionyl chloride | General Knowledge |

| Solvent | Tetrahydrofuran (B95107) (THF) / Diethyl ether | General Knowledge |

| Reaction Temperature | -10 °C to 0 °C | General Knowledge |

| Typical Yield | 60-70% | |

| Boiling Point | 115-117 °C at 4 mmHg | |

| Melting Point | Not applicable (liquid at room temperature) | General Knowledge |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

| Molecular Weight | 168.62 g/mol | General Knowledge |

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

3-Chloropropionyl chloride

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Magnesium turnings are placed in the flask, along with a small crystal of iodine.

-

A solution of bromobenzene in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

-

A small amount of the bromobenzene solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until most of the magnesium has reacted, resulting in a grayish solution of phenylmagnesium bromide.

-

-

Reaction with 3-Chloropropionyl Chloride:

-

The solution of 3-chloropropionyl chloride in anhydrous diethyl ether or THF is cooled in a separate flask to approximately -10 °C to 0 °C using an ice-salt bath.

-

The prepared Grignard reagent is added dropwise to the cold solution of 3-chloropropionyl chloride with vigorous stirring. The temperature should be carefully maintained below 0 °C to minimize the formation of the tertiary alcohol byproduct.

-

After the addition is complete, the reaction mixture is allowed to stir at low temperature for an additional 1-2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

-

Safety Precautions:

-

Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) and with strict exclusion of moisture.

-

Diethyl ether is highly flammable. No open flames should be in the vicinity.

-

Acyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn at all times.

The Pivotal Role of 3-Chloropropiophenone in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing, the strategic selection of chemical intermediates is a cornerstone of efficient and robust drug synthesis. Among these, 3-Chloropropiophenone emerges as a versatile and critical building block, underpinning the synthesis of a range of widely-used pharmaceuticals. Its chemical structure, featuring a reactive ketone group and a chlorinated phenyl ring, offers a gateway to complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of key active pharmaceutical ingredients (APIs), complete with experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| Chemical Name | 3-Chloro-1-phenyl-1-propanone |

| Synonyms | m-Chloropropiophenone, β-Chloropropiophenone |

| CAS Number | 34841-35-5 |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 45-47 °C |

| Boiling Point | 124 °C at 14 mmHg |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol, chloroform, and ethanol. |

Pharmaceutical Applications and Synthesis Pathways

This compound serves as a key starting material or intermediate in the synthesis of several important drugs, including antidepressants and treatments for premature ejaculation and ADHD.

Bupropion (B1668061): A Norepinephrine-Dopamine Reuptake Inhibitor

Bupropion, marketed under trade names such as Wellbutrin and Zyban, is a widely prescribed antidepressant and smoking cessation aid.[1][2] Its synthesis from this compound is a well-established industrial process.

Synthesis Workflow for Bupropion Hydrochloride:

Experimental Protocols for Bupropion Synthesis:

Two common methods for the α-bromination of this compound are presented below, followed by the subsequent amination and salt formation steps.

Method 1: Bromination using Liquid Bromine

-

Procedure: A solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or tert-butylamine) is treated with liquid bromine, often at a controlled temperature (e.g., 0-5°C).[3] The reaction mixture is stirred for a specified period, and then the intermediate, α-bromo-3'-chloropropiophenone, is either isolated or used directly in the next step.[4]

-

Quantitative Data:

Reactant Ratio (m-chloropropiophenone:bromine) Solvent Temperature Reaction Time Yield Reference 1:1.05 Dichloromethane 70±5°C 5.5 hours 70-80% (overall) [4] | 1:1.1 | tert-butylamine (B42293) | 0-5°C then reflux | 1 hr at 0-5°C, 4 hrs at reflux | Not specified |[3] |

Method 2: Bromination using N-Bromosuccinimide (NBS)

-

Procedure: This method is often considered "greener" as it avoids the use of hazardous liquid bromine. This compound is reacted with N-Bromosuccinimide (NBS) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), in a solvent like acetonitrile (B52724) or even under solvent-free conditions.[5]

-

Quantitative Data:

Reactant Ratio (m-chloropropiophenone:NBS:p-TSA) Solvent Temperature Reaction Time Intermediate Yield Reference | 1:1.1:0.1 | Acetonitrile | 60-65°C | 2 hours | 99.95% |[5] |

Amination and Hydrochloride Salt Formation:

-

Procedure: The α-bromo-3'-chloropropiophenone intermediate is reacted with tert-butylamine in a solvent such as N-methyl-2-pyrrolidinone (NMP) or acetonitrile to yield the bupropion free base.[5][6] The free base is then treated with hydrochloric acid (often as a solution in a solvent like isopropanol (B130326) or ether) to precipitate the final product, bupropion hydrochloride.[2][4]

-

Quantitative Data:

Solvent for Amination Temperature Reaction Time Overall Yield Reference NMP/Toluene 55-60°C Not specified 74-75% [5] | Acetonitrile | Not specified | Not specified | Not specified |[7] |

Mechanism of Action: Bupropion

Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI).[8][9] It blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.[10]

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2004024674A1 - Process for the preparation of bupropion hydrochloride - Google Patents [patents.google.com]

- 4. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 5. chem.bg.ac.rs [chem.bg.ac.rs]

- 6. studylib.net [studylib.net]

- 7. An Improved Process For Preparing Bupropion Hydrochloride [quickcompany.in]

- 8. psychscenehub.com [psychscenehub.com]

- 9. What is the mechanism of Bupropion Hydrochloride? [synapse.patsnap.com]

- 10. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

The Pivotal Role of 3-Chloropropiophenone in Bupropion Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, is synthesized through various chemical pathways, with the route originating from 3-chloropropiophenone being one of the most established and critical. This technical guide provides an in-depth analysis of the role of this compound as a key starting material in the synthesis of bupropion. It details the core chemical transformations, presents quantitative data from various synthetic protocols, and offers detailed experimental methodologies. Furthermore, this document includes visual representations of the synthetic pathway and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Bupropion, chemically known as (±)-2-(tert-butylamino)-3'-chloropropiophenone, is a norepinephrine-dopamine reuptake inhibitor (NDRI). Its synthesis has been the subject of considerable research, aiming for improved yields, purity, and more environmentally benign processes. A cornerstone of many synthetic routes is the use of this compound as the foundational molecular scaffold upon which the final bupropion molecule is constructed. The synthesis primarily involves two key steps: α-halogenation of the propiophenone (B1677668) backbone followed by nucleophilic substitution with tert-butylamine (B42293).[1]

The Core Synthesis Pathway

The synthesis of bupropion from this compound is a well-documented process that primarily involves two sequential reactions:

-

α-Bromination: The first step is the selective halogenation at the α-carbon of the propiophenone. This is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.[2] This reaction proceeds via an enol or enolate intermediate and is a critical step in activating the molecule for the subsequent amination.

-

Nucleophilic Substitution (Amination): The resulting α-bromo-3'-chloropropiophenone is then subjected to a nucleophilic substitution reaction with tert-butylamine.[1] The bulky tert-butyl group is a key structural feature of the bupropion molecule. Excess tert-butylamine is often used to act as both the nucleophile and a base to neutralize the hydrogen bromide (HBr) byproduct.[1]

Following the amination, the bupropion free base is typically converted to its more stable hydrochloride salt for pharmaceutical use by treatment with hydrochloric acid.[3][4]

Logical Relationship of Synthesis

References

The Crucial Role of 3-Chloropropiophenone in the Synthesis of Dapoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine (B195078), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely recognized treatment for premature ejaculation. The synthesis of this crucial pharmaceutical compound often involves a multi-step process, with 3-chloropropiophenone serving as a key starting material. This technical guide provides an in-depth exploration of the synthetic pathways leading to dapoxetine that utilize this compound, offering detailed experimental protocols, quantitative data analysis, and visual representations of the core chemical transformations and workflows.

Introduction

The synthesis of dapoxetine, chemically known as (S)-(+)-N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine, relies on the strategic construction of its molecular framework. This compound emerges as a versatile precursor, enabling the efficient introduction of the phenylpropanone backbone. This document outlines the primary synthetic strategies commencing from this compound, focusing on the key chemical reactions, intermediate stages, and purification methodologies. The information presented is a synthesis of publicly available data from scientific literature and patent filings.

The Synthetic Pathway: From this compound to Dapoxetine

The most common synthetic route involving this compound for the preparation of dapoxetine can be broadly categorized into three key stages:

-

Alkylation of 1-Naphthol (B170400): The synthesis typically initiates with the reaction between this compound and 1-naphthol under basic conditions. This Williamson ether synthesis variant forms the intermediate 3-(1-naphthyloxy)-1-phenyl-1-propanone.

-

Reduction of the Ketone: The carbonyl group of the propanone intermediate is then reduced to a hydroxyl group, yielding 3-(1-naphthyloxy)-1-phenyl-1-propanol. This step is often performed using a reducing agent such as sodium borohydride (B1222165). For the synthesis of the desired (S)-enantiomer of dapoxetine, this reduction can be carried out asymmetrically.

-

Amination and Salt Formation: The final core transformation involves the conversion of the alcohol to the corresponding amine. This is typically achieved through a two-step process involving the activation of the hydroxyl group (e.g., by conversion to a mesylate or tosylate) followed by nucleophilic substitution with dimethylamine. Alternatively, a direct reductive amination can be employed. The resulting dapoxetine free base is then converted to its hydrochloride salt for pharmaceutical use.

A generalized schematic of this synthetic pathway is presented below.

Caption: Synthetic pathway from this compound to Dapoxetine HCl.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps, compiled from various sources.

Synthesis of 3-(1-Naphthyloxy)-1-phenyl-1-propanone

This procedure details the alkylation of 1-naphthol with this compound.

-

Reagents and Solvents:

-

This compound

-

1-Naphthol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Water

-

Ethyl Acetate

-

-

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add the chosen solvent (e.g., DMF).

-

Add the base (e.g., K₂CO₃) and 1-naphthol to the solvent and stir the mixture.[1]

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature (e.g., 15 °C) for several hours (e.g., 15-40 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding water to induce precipitation of the product.

-

Collect the solid product by filtration and wash with water.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Reduction of 3-(1-Naphthyloxy)-1-phenyl-1-propanone

This protocol describes the reduction of the ketone intermediate to the corresponding alcohol.

-

Reagents and Solvents:

-

3-(1-Naphthyloxy)-1-phenyl-1-propanone

-

Sodium Borohydride (NaBH₄)

-

Ethanol or Methanol

-

Water

-

Ethyl Acetate

-

Dilute Acetic Acid

-

-

Procedure:

-

Dissolve 3-(1-naphthyloxy)-1-phenyl-1-propanone in a suitable solvent such as ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

Continue stirring at a low temperature for a few hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of dilute acetic acid or water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alcohol.

-

Asymmetric Synthesis of (S)-Dapoxetine

For the production of the enantiomerically pure (S)-dapoxetine, an asymmetric synthesis approach is often employed. One such method involves the use of a chiral auxiliary.[2][3]

-

Key Steps in an Asymmetric Approach:

-

Formation of a Chiral Sulfinylimine: The ketone intermediate, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, is reacted with a chiral auxiliary, such as (S)-tert-butanesulfinamide, to form a chiral N-tert-butanesulfinylimine.[2][3]

-

Diastereoselective Reduction: The resulting sulfinylimine is then reduced with a suitable reducing agent (e.g., NaBH₄). The chiral auxiliary directs the hydride attack, leading to the formation of the desired diastereomer of the corresponding sulfinamide with high selectivity.[2]

-

Hydrolysis of the Chiral Auxiliary: The sulfinyl group is subsequently cleaved under acidic conditions (e.g., HCl in methanol) to yield the chiral primary amine.[3]

-

Reductive Amination: The final step involves the N,N-dimethylation of the primary amine, which can be achieved using the Eschweiler-Clarke reaction (formic acid and formaldehyde), to furnish (S)-dapoxetine.[3]

-

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses, providing a comparative overview of reaction conditions and yields.

| Step | Reactants | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Alkylation | This compound, 1-Naphthol | K₂CO₃ | DMF | 15 | 15 | 64.88 | [1] |

| Alkylation | This compound, 1-Naphthol | NaOH | DMF | 15 | 40 | 73.14 | [1] |

| Alkylation | This compound, 1-Naphthol | KOH | DMF | 50 | 30 | 73.52 | [1] |

| Alkylation | This compound, 1-Naphthol | Na₂CO₃ | Acetonitrile | Reflux | 3 | 93 | [4] |

| Asymmetric Synthesis (Overall) | This compound (starting material for the intermediate) | Chiral Auxiliary | Various | Various | - | 39.9 | [5] |

| Reductive Amination (Final Step) | (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | HCOOH, Formaldehyde | - | 85 | 8 | 74.7 | [3] |

| Salt Formation | Dapoxetine Base | Dry HCl gas | Ethyl Acetate | Room Temp | 1.5 | 92.6 - 94 | [6] |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of an intermediate in the dapoxetine synthesis.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound stands as a pivotal starting material in several efficient and scalable synthetic routes to dapoxetine. The methodologies outlined in this guide, from the initial alkylation to the final salt formation, highlight the key chemical transformations and provide a framework for researchers in the field. The choice of specific reagents, solvents, and reaction conditions can significantly impact the overall yield and purity of the final product. Furthermore, the implementation of asymmetric synthesis strategies is crucial for obtaining the desired enantiomerically pure (S)-dapoxetine. This document serves as a comprehensive technical resource for professionals engaged in the research and development of dapoxetine and related pharmaceutical compounds.

References

- 1. The preparation method of dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation method of dapoxetine hydrochloride related substance I - Eureka | Patsnap [eureka.patsnap.com]

- 5. Page loading... [guidechem.com]

- 6. CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents [patents.google.com]

Spectroscopic Analysis of 3-Chloropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloropropiophenone (C₉H₉ClO), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 - 7.93 | Multiplet | 2H | Ar-H (ortho to C=O) |

| 7.61 - 7.56 | Multiplet | 1H | Ar-H (para to C=O) |

| 7.51 - 7.45 | Multiplet | 2H | Ar-H (meta to C=O) |

| 3.92 | Triplet | 2H | -CH₂-Cl |

| 3.45 | Triplet | 2H | -CO-CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 196.78 | C=O (Ketone) |

| 136.45 | Ar-C (quaternary) |

| 133.65 | Ar-CH (para) |

| 128.84 | Ar-CH (meta) |

| 128.14 | Ar-CH (ortho) |

| 41.36 | -CH₂-Cl |

| 38.79 | -CO-CH₂- |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Aryl ketone) |

| ~1595, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~1220 | Strong | C-C(=O)-C Stretch and Bending |

| ~750, 690 | Strong | C-H Out-of-plane Bending (Monosubstituted benzene) |

| ~720 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of this compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 168/170 | ~3:1 | [M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 51 | Medium | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is utilized for data acquisition.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain a spectrum with singlet peaks for each unique carbon atom.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the KBr pellet holder (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector measures the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Signal Generation Pathway.

References

Solubility of 3-Chloropropiophenone in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloropropiophenone in Organic Solvents

Introduction

This compound is an aromatic ketone intermediate utilized extensively in pharmaceutical and fine chemical synthesis.[1] It serves as a crucial building block for various active pharmaceutical ingredients (APIs) and other specialty organic compounds.[1] For researchers, scientists, and drug development professionals, understanding the solubility of this compound in various organic solvents is paramount for process design, reaction optimization, purification, and formulation development.

This guide provides a comprehensive overview of the known solubility characteristics of this compound, details a standard experimental protocol for solubility determination, and presents a visual workflow for this process.

Solubility Data

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Source(s) |

| Polar Protic Solvents | ||

| Methanol | Soluble / Slightly Soluble | [2][3][5][6][7] |

| Ethanol | Soluble | [1][6] |

| Polar Aprotic Solvents | ||

| Acetone | Soluble | [1][6] |

| Non-Polar Solvents | ||

| Toluene | Soluble (hot) | [8] |

| Benzene | Miscible | [9] |

| Ether | Miscible | [9] |

| Chlorinated Solvents | ||

| Dichloromethane (MDC) | Soluble | [1] |

| Chloroform | Slightly Soluble | [5][7] |

| 1,2-Dichloroethane (EDC) | Soluble | [1] |

| Aqueous Solvents | ||

| Water | Insoluble / Sparingly Soluble | [1][5][6][7][9] |

Note: The term "soluble" is used qualitatively in the source literature. "Slightly soluble" and "miscible" are also reported, indicating that solubility can be concentration-dependent. For precise process design, experimental determination is recommended.

Experimental Protocol for Solubility Determination

The following section details a standard laboratory procedure for quantitatively determining the solubility of a solid compound like this compound in an organic solvent. The isothermal equilibrium method is a widely accepted technique.

Principle

A saturated solution of the solute (this compound) is prepared in the solvent of interest at a constant, controlled temperature. The system is allowed to reach equilibrium, ensuring the maximum amount of solute has dissolved. A sample of the saturated solution is then carefully separated from the excess, undissolved solid, and its concentration is determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled shaker bath or jacketed reaction vessel with stirrer

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., HPLC-UV, GC, or a gravimetric setup with a vacuum oven)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a known volume or mass of the chosen solvent in a sealed vessel. The presence of undissolved solid throughout the experiment is crucial to ensure saturation.

-

Equilibration: Place the vessel in a temperature-controlled shaker bath or jacketed reactor. Stir the mixture vigorously at a constant, specified temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated syringe (to prevent premature crystallization upon cooling). Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Quantification (Gravimetric Method):

-

Record the mass of the filtered solution.

-

Evaporate the solvent from the vial under reduced pressure or in a vacuum oven at a temperature that does not degrade the solute.

-

Once the solvent is fully removed, weigh the vial containing the dried solute residue.[10]

-

Calculate the solubility as the mass of dissolved solute per mass or volume of solvent.

-

-

Quantification (Chromatographic Method):

-

Dilute the filtered sample with a known volume of solvent to fall within the calibration range of an analytical instrument like an HPLC or GC.[11]

-

Analyze the diluted sample to determine the concentration of this compound.

-

Use a pre-established calibration curve to calculate the concentration in the original saturated solution.

-

-

Data Reporting: Report the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), ensuring the equilibrium temperature is clearly stated.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as a directed graph.

Caption: Workflow for Isothermal Solubility Determination.

References

- 1. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 2. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]

- 3. This compound - Cas No: 34841-35-5, Molecular Weight: 168.62 G/mol, Purity >98% - White To Light Yellow Powder, Organic Chemical Intermediate For Pharmaceutical Use, Soluble In Methanol, Room Temperature Storage at Best Price in Jaipur | Ons Pharmaceutical [tradeindia.com]

- 4. 3'-Chloropropiophenone | 34841-35-5 [amp.chemicalbook.com]

- 5. This compound | 936-59-4 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Cas 936-59-4,this compound | lookchem [lookchem.com]

- 8. 3'-Chloropropiophenone, 98% | Fisher Scientific [fishersci.ca]

- 9. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]

- 10. quora.com [quora.com]

- 11. Solubility determination and crystallization [huber-online.com]

3-Chloropropiophenone: A Versatile Intermediate in the Synthesis of Agrochemicals

For Immediate Release

[City, State] – [Date] – 3-Chloropropiophenone, a ketone derivative with the chemical formula C₉H₉ClO, is emerging as a significant building block in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. Its reactive nature, attributed to the presence of a carbonyl group and a chlorine atom, allows for its incorporation into diverse molecular scaffolds, leading to the development of novel and effective crop protection agents. This technical guide provides an in-depth overview of the applications of this compound in agrochemical synthesis, complete with experimental protocols, quantitative data, and pathway visualizations.

Core Applications in Agrochemical Synthesis

While this compound has well-established roles in pharmaceutical synthesis, its utility in the agrochemical sector is a growing area of research and development.[1][2][3] The primary applications lie in its use as a precursor for heterocyclic compounds known for their biological activity.

1. Synthesis of Fungicidal Pyrazole (B372694) Carboxamides:

Pyrazole carboxamides are a prominent class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungal pathogens. This compound can serve as a starting material for the synthesis of the pyrazole ring, a key component of these fungicides. The general synthetic approach involves the reaction of this compound with a hydrazine (B178648) derivative to form a pyrazole intermediate, which is then further functionalized to yield the final pyrazole carboxamide.

2. Development of Herbicidal Triazoles:

Triazole herbicides are another significant class of agrochemicals. The synthesis of certain triazole derivatives can be initiated from this compound. The synthetic pathway typically involves the reaction of this compound with a triazole-containing nucleophile or the construction of the triazole ring from a derivative of this compound.

3. Creation of Insecticidal Chalcones:

Chalcones, characterized by an open-chain flavonoid structure, have demonstrated a range of biological activities, including insecticidal properties. This compound can be utilized in the Claisen-Schmidt condensation reaction with various aldehydes to produce chalcone (B49325) derivatives. The substituents on both aromatic rings of the chalcone structure can be varied to optimize insecticidal potency and spectrum.

Experimental Protocols and Data

Detailed experimental procedures are crucial for the successful synthesis of agrochemical candidates. Below are representative protocols for the synthesis of key intermediates and potential agrochemical classes derived from this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4]

Table 1: Synthesis of this compound

| Reactants | Catalyst | Solvent | Reaction Conditions | Yield | Purity | Reference |

| Benzene, 3-Chloropropionyl chloride | AlCl₃ | Dichloromethane (B109758) | 0°C to room temperature, 14 hours | 97% | High | [4] |

| Propiophenone, Chlorine gas | AlCl₃ | 1,2-Dichloroethane | 15-70°C, 6-10 hours; followed by hydrolysis and distillation | 88-90% | 99.7-99.9% | [5] |

Experimental Protocol: Friedel-Crafts Acylation

-

Suspend aluminum chloride (1.25 eq.) in dry dichloromethane at 0°C.

-

Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the suspension at 0°C.

-

Subsequently, add a solution of benzene (1.0 eq.) in dichloromethane dropwise at 0°C.

-

Stir the reaction mixture for 2 hours at 0°C and then for 12 hours at ambient temperature.

-

Pour the final solution onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic phase, and extract the aqueous phase with dichloromethane.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the solid residue from pentane (B18724) to yield pure this compound.[4]

Synthesis of a Pyrazole Intermediate from this compound

The reaction of a ketone with hydrazine is a fundamental step in the Knorr pyrazole synthesis.

Experimental Workflow: Pyrazole Synthesis

Caption: General workflow for the synthesis of a pyrazole intermediate.

Table 2: Synthesis of a Pyrazole Derivative

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |

| This compound | Hydrazine Hydrate | Ethanol | Reflux | 4-chloro-1-phenyl-1H-pyrazole (hypothetical) | - | General Knowledge |

Biological Pathways and Mode of Action

The ultimate goal of synthesizing these agrochemicals is to target specific biological pathways in pests, weeds, or fungi, leading to their control.

Signaling Pathway: Succinate Dehydrogenase Inhibition by Pyrazole Carboxamides

Caption: Inhibition of the mitochondrial electron transport chain by pyrazole carboxamide fungicides.

Conclusion

This compound is a valuable and versatile intermediate with significant potential in the agrochemical industry. Its ability to serve as a scaffold for the synthesis of potent fungicidal pyrazole carboxamides, herbicidal triazoles, and insecticidal chalcones makes it a compound of interest for researchers and drug development professionals. Further exploration of its synthetic applications and the biological activities of its derivatives is warranted to unlock its full potential in developing next-generation crop protection solutions. The detailed experimental protocols and understanding of the biological pathways provided in this guide serve as a foundational resource for advancing research in this promising area.

References

- 1. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloropropiophenone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropiophenone, a ketone with the chemical formula C₉H₉ClO, is a significant compound in the landscape of organic synthesis and pharmaceutical development. Its utility as a versatile intermediate has cemented its place in the production of numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for professionals in the scientific community.

Discovery and Historical Context

While the precise moment of its first synthesis is not definitively documented in widely available literature, it is understood that this compound emerged from the broader exploration of Friedel-Crafts acylation reactions. The foundational Friedel-Crafts reaction, discovered in 1877 by Charles Friedel and James Crafts, provided the essential chemical methodology for its eventual synthesis. The first synthesis of this compound is reported to have occurred in the 1950s, a period of significant expansion in the field of synthetic organic chemistry and the development of new pharmaceuticals.

The primary historical and ongoing significance of this compound lies in its role as a key starting material in the synthesis of various pharmaceuticals. Notably, it is a critical precursor to the antidepressant bupropion, as well as other drugs like dapoxetine (B195078) and maraviroc.[1][2] Its industrial importance grew in tandem with the commercial success of these medications. Beyond the pharmaceutical sector, this compound also finds application in the agrochemical industry for the synthesis of pesticides and herbicides, and in the fine chemical industry for the production of specialty chemicals such as dyes and fragrances.[3][4]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[5] A summary of its key physical and spectroscopic properties is presented in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO | [5] |

| Molecular Weight | 168.62 g/mol | [5] |

| Melting Point | 45-47 °C | [6][7] |

| 48 °C | [8] | |

| 48-50 °C | [5] | |

| 54 °C | [9] | |

| Boiling Point | 99 °C / 5 mmHg | [10] |

| 113-115 °C / 4 mmHg | [11] | |

| 124 °C / 14 mmHg | [6][7] | |

| 147 °C / 14 mmHg | [8] | |

| Density | 1.146 g/cm³ | [10] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, acetic acid, methanol, MDC, EDC | [6][8][10][12] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source(s) |

| 7.92 | m | 2H | Aromatic | [13] |

| 7.85 | m | 1H | Aromatic | [13] |

| 7.50 | m | 2H | Aromatic | [13] |

| 3.92 | t | 2H | -CH₂-Cl | [9] |

| 3.45 | t | 2H | -CO-CH₂- | [9] |

| 2.969 | q | 2H | -CO-CH₂- | [13] |

| 1.220 | t | 3H | -CH₃ | [13] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment | Source(s) |

| 196.78 | C=O | [9] |

| 136.45 | Aromatic C | [9] |

| 133.65 | Aromatic CH | [9] |

| 128.84 | Aromatic CH | [9] |

| 128.14 | Aromatic CH | [9] |

| 41.36 | -CH₂-Cl | [9] |

| 38.79 | -CO-CH₂- | [9] |

IR (Infrared) Spectroscopy and Mass Spectrometry (MS)

| Spectroscopic Method | Key Peaks/Values | Source(s) |

| IR | Major peaks can be viewed on the NIST WebBook | [14][15][16] |

| MS (m/z) | 139 (Top Peak), 111 (2nd Highest), 141 (3rd Highest) | [17][18] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with 3-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Benzene

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)

Procedure:

-

A suspension of anhydrous aluminum chloride in anhydrous dichloromethane is prepared in a reaction vessel equipped with a stirrer and cooled to 0°C in an ice bath.

-

A solution of 3-chloropropionyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension at 0°C.

-

Following this addition, a solution of benzene in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for several hours and then allowed to warm to room temperature, with stirring continued overnight to ensure the completion of the reaction.

-

The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water until neutral and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product as an off-white solid.

-

The crude this compound is then purified by recrystallization from pentane to afford the final product as colorless crystals.

Visualizations

Synthesis of this compound via Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of benzene to form this compound.

Experimental Workflow for the Synthesis and Purification of this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Logical Relationship: this compound as a Precursor in Drug Synthesis

Caption: Pathway from this compound to a final drug product.

References

- 1. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. MarketResearchNetwork - this compound Market By Application [sites.google.com]

- 5. Page loading... [guidechem.com]

- 6. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]

- 7. 3 -Chloropropiophenone 98 34841-35-5 [sigmaaldrich.com]

- 8. This compound | 936-59-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. cochise.edu [cochise.edu]

- 12. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 13. 3'-Chloropropiophenone(34841-35-5) 1H NMR [m.chemicalbook.com]

- 14. 1-Propanone, 3-chloro-1-phenyl- [webbook.nist.gov]

- 15. This compound(936-59-4) IR Spectrum [chemicalbook.com]

- 16. 3'-Chloropropiophenone(34841-35-5) IR Spectrum [chemicalbook.com]

- 17. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Basic Reactivity of the Ketone Group in 3-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropiophenone, a halogenated aromatic ketone, is a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its chemical versatility is largely dictated by the reactivity of its ketone carbonyl group and the presence of a chlorine atom on the propyl chain. This technical guide provides a comprehensive overview of the fundamental reactions involving the ketone moiety of this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to support research and development endeavors.

Core Reactivity of the Ketone Group

The ketone group in this compound is a site of rich chemical reactivity, primarily governed by the electrophilicity of the carbonyl carbon. This allows for a variety of transformations, including nucleophilic additions, reductions, oxidations, and reactions involving the adjacent α-protons via enolate intermediates.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

General Mechanism:

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropiophenone is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research. Its reactivity in electrophilic aromatic substitution (EAS) reactions is a critical aspect of its synthetic utility. This technical guide provides a comprehensive overview of the principles governing these reactions, expected outcomes, and generalized experimental considerations. Due to the deactivating nature of the 3-chloropropionyl group, harsher reaction conditions are typically necessary to achieve substitution on the aromatic ring. The acyl group acts as a meta-director, leading predominantly to substitution at the 3- (or 5-) position of the phenyl ring. This guide will delve into the theoretical basis for this regioselectivity and provide extrapolated experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, and sulfonation.

Introduction: The Reactivity of this compound in Electrophilic Aromatic Substitution

This compound (1-(3-chlorophenyl)propan-1-one) is a ketone derivative that plays a crucial role as a building block in the synthesis of various organic molecules.[1] A key aspect of its chemistry involves electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring.

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the 3-chloropropionyl substituent. This group is strongly deactivating and meta-directing.[2][3]

Deactivating Nature: The carbonyl group of the propiophenone (B1677668) moiety is a strong electron-withdrawing group.[4] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[2][5] Consequently, more forcing reaction conditions, such as higher temperatures and stronger catalysts, are generally required to effect electrophilic substitution.[5]

Meta-Directing Effect: The electron-withdrawing nature of the acyl group destabilizes the carbocation intermediates (arenium ions) formed during electrophilic attack at the ortho and para positions more than the intermediate formed from meta attack.[6] This is because ortho and para attack result in a resonance structure where the positive charge is adjacent to the partially positive carbonyl carbon, which is energetically unfavorable.[7] As a result, electrophilic substitution occurs preferentially at the meta position.[3]

Key Electrophilic Substitution Reactions of this compound

While specific experimental data for electrophilic aromatic substitution on this compound is not extensively reported in the literature, we can extrapolate the expected reactions and conditions based on the known behavior of other deactivated aromatic ketones, such as acetophenone.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. Given the deactivating nature of the 3-chloropropionyl group, a strong nitrating agent and forceful conditions are necessary. The expected major product is 1-(3-chloropropionyl)-3-nitrobenzene.

Reaction Scheme:

Nitration of this compound.

Predicted Experimental Protocol:

A mixture of concentrated nitric acid and concentrated sulfuric acid is typically used to generate the nitronium ion (NO₂⁺) electrophile.

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C.

-

Slowly add this compound to the cooled sulfuric acid while maintaining the temperature.

-

Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.

-

Add the nitrating mixture dropwise to the solution of this compound, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data (Extrapolated from Acetophenone Nitration):

| Reactant | Reagents | Temperature (°C) | Time (h) | Major Product | Expected Yield (%) | Reference |

| Acetophenone | HNO₃, H₂SO₄ | 0-10 | 1 | m-Nitroacetophenone | 55-83 | [8] |

| This compound | HNO₃, H₂SO₄ | 0-10 | 1-2 | 1-(3-chloropropionyl)-3-nitrobenzene | 50-70 (estimated) | N/A |

Halogenation

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. This reaction requires a Lewis acid catalyst to polarize the halogen molecule and generate a sufficiently strong electrophile. The expected major product of bromination would be 1-(3-chloropropionyl)-3-bromobenzene.

Reaction Scheme:

Bromination of this compound.

Predicted Experimental Protocol:

-

Dissolve this compound in a suitable inert solvent (e.g., dichloromethane, carbon disulfide).

-

Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

-

Slowly add a solution of bromine in the same solvent to the mixture at a controlled temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt.

-

Remove the solvent and purify the product.

Quantitative Data (Extrapolated):

| Reactant | Reagents | Catalyst | Temperature (°C) | Major Product | Expected Yield (%) |

| Propiophenone | Br₂ | CuBr₂-βCD complex | Room Temp. | Aromatic bromination | Not specified |

| This compound | Br₂ | FeBr₃ | 0 - Room Temp. | 1-(3-chloropropionyl)-3-bromobenzene | Moderate (estimated) |

Note: A study on the bromination of propiophenone derivatives using a CuBr₂-βCD complex reported halogenation on the aromatic ring, indicating that with the right catalyst system, aromatic substitution can be favored over α-halogenation.[7]

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The reaction is reversible. The expected major product is 3-(3-chloropropionyl)benzenesulfonic acid.

Reaction Scheme:

Sulfonation of this compound.

Predicted Experimental Protocol:

-

Carefully add this compound to fuming sulfuric acid at a low temperature.

-

Heat the reaction mixture to facilitate the reaction. The temperature and time will depend on the desired conversion.

-

Cool the reaction mixture and carefully pour it onto ice.

-

The sulfonic acid product may precipitate or can be isolated by salting out.

-

Filter the solid product and wash it with a cold, concentrated salt solution.

-

Dry the product.

Quantitative Data (General):

Sulfonation of deactivated aromatic compounds generally requires elevated temperatures and prolonged reaction times. Yields can be variable depending on the specific substrate and conditions.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings like this compound.[1][9] The electron-withdrawing nature of the 3-chloropropionyl group makes the ring too unreactive to attack the carbocation or acylium ion intermediates generated in these reactions.[10]

Reaction Mechanisms and Logical Relationships

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the stability of the intermediate arenium ions.

Regioselectivity in EAS of this compound.

Summary and Outlook

The electrophilic aromatic substitution reactions of this compound are governed by the strong deactivating and meta-directing influence of the 3-chloropropionyl group. Consequently, these reactions require more stringent conditions compared to those for benzene or activated aromatic rings. While specific experimental data for this compound is limited, the principles of electrophilic aromatic substitution on deactivated ketones provide a solid framework for predicting the outcomes and designing synthetic strategies. Future research could focus on developing milder and more selective catalytic systems for the functionalization of this important chemical intermediate, potentially expanding its utility in the synthesis of novel pharmaceuticals and agrochemicals.

References

- 1. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 2. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Friedel-Crafts Synthesis of 3-Chloropropiophenone

Abstract